2H-Pyran-2-one, 4-butyltetrahydro-, (S)-
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Overview
Description
2H-Pyran-2-one, 4-butyltetrahydro-, (S)-: is a chiral compound belonging to the class of tetrahydropyranones. It is characterized by a six-membered ring containing one oxygen atom and a butyl side chain. This compound is significant due to its presence in various natural products and its utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one derivatives typically involves cyclization reactions. One common method is the Knoevenagel condensation followed by oxa-electrocyclization . Another approach involves the propargyl Claisen rearrangement and subsequent cycloisomerization . These methods provide access to the 2H-Pyran-2-one core structure with various substituents.
Industrial Production Methods: Industrial production of 2H-Pyran-2-one derivatives often employs catalytic hydrogenation of dihydropyrans using catalysts such as Raney nickel . This method is scalable and efficient for producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-2-one, 4-butyltetrahydro-, (S)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactones using oxidizing agents.
Reduction: Formation of tetrahydropyran derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the butyl side chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products Formed:
Oxidation: Lactones.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted pyranones.
Scientific Research Applications
2H-Pyran-2-one, 4-butyltetrahydro-, (S)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-butyltetrahydro-, (S)- involves its interaction with various molecular targets. The compound can act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tetrahydropyran: A saturated six-membered ring with one oxygen atom.
2H-Chromene: A fused aromatic ring system containing a pyran ring.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Uniqueness: 2H-Pyran-2-one, 4-butyltetrahydro-, (S)- is unique due to its chiral nature and the presence of a butyl side chain, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
61198-48-9 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(4S)-4-butyloxan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-8-5-6-11-9(10)7-8/h8H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
BZXUGVZSNQTADR-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC[C@H]1CCOC(=O)C1 |
Canonical SMILES |
CCCCC1CCOC(=O)C1 |
Origin of Product |
United States |
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